molecular formula C10H17F2NO B1482347 2-(4,4-difluorooctahydro-2H-isoindol-2-yl)ethan-1-ol CAS No. 2098093-22-0

2-(4,4-difluorooctahydro-2H-isoindol-2-yl)ethan-1-ol

Cat. No. B1482347
CAS RN: 2098093-22-0
M. Wt: 205.24 g/mol
InChI Key: OXHBYQYZZIERST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of ‘2-(4,4-difluorooctahydro-2H-isoindol-2-yl)ethan-1-ol’ is C10H18F2N2 . The average mass is 204.260 Da and the monoisotopic mass is 204.143799 Da .

Scientific Research Applications

Two-Photon Fluorescent Probing for Biological Cu2+ Detection

The compound has been utilized in the development of a two-photon fluorescent probe for the detection of physiological copper (Cu2+), which is crucial for monitoring biological metabolism . The probe exhibits high selectivity and sensitivity for Cu2+ sensing and can switch fluorescence “off” and “on” with the addition of EDTA. This application is significant in biological systems for tracking Cu2+ in the cellular endoplasmic reticulum through two-photon fluorescence imaging.

Conformational Switches in siRNA Activity

Modifications of oligonucleotides with 2-(4,4-difluorooctahydro-2H-isoindol-2-yl)ethan-1-ol derivatives have been linked to conformational switches that affect small interfering RNA (siRNA) activity . These modifications can enhance the delivery, stability, efficacy, and specificity of siRNA, which is an attractive method for gene silencing by blocking the expression of deleterious genes.

Pharmaceutical Testing

This compound is available for purchase as a high-quality reference standard used in pharmaceutical testing . It ensures accurate results in the development and quality control of pharmaceutical products.

Development of Novel Schiff Base Derivatives

The compound has been used in the synthesis of novel Schiff base derivatives with remarkable two-photon activity, which are investigated for their potential applications in various biological and chemical sensors .

Exploration of RNase H and RISC Complex Substrate Specificity

The compound is part of ongoing research programs to probe the substrate specificity of RNase H and the RNA-induced silencing complex (RISC), which are key components in the mechanism of action of antisense and siRNA therapeutics .

properties

IUPAC Name

2-(7,7-difluoro-3,3a,4,5,6,7a-hexahydro-1H-isoindol-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F2NO/c11-10(12)3-1-2-8-6-13(4-5-14)7-9(8)10/h8-9,14H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXHBYQYZZIERST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C(C1)(F)F)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,4-difluorooctahydro-2H-isoindol-2-yl)ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
2-(4,4-difluorooctahydro-2H-isoindol-2-yl)ethan-1-ol

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